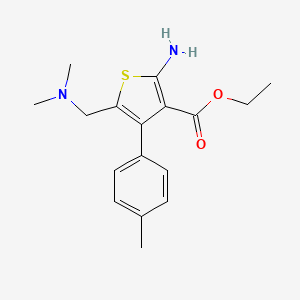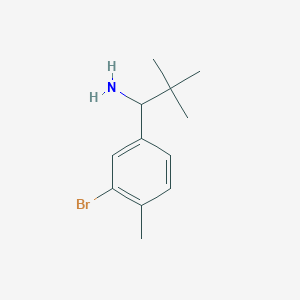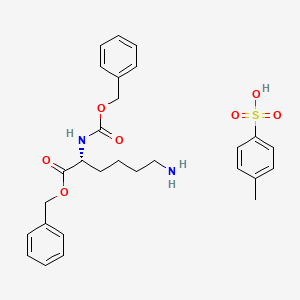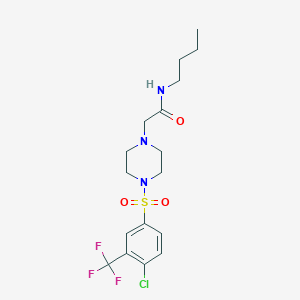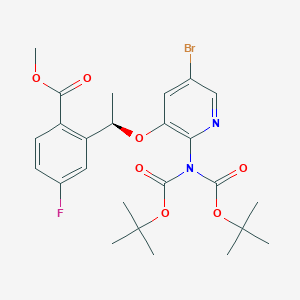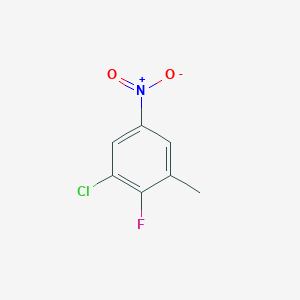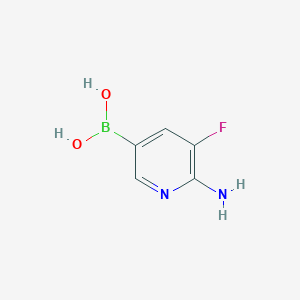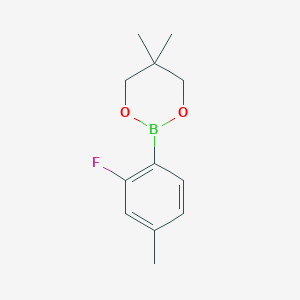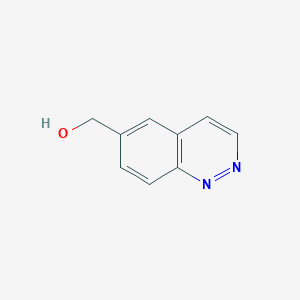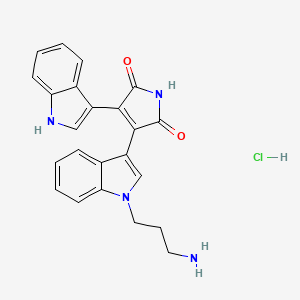
Bisindolylmaleimide III hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisindolylmaleimide III hydrochloride is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC). This compound is widely recognized for its ability to inhibit PKC with an IC50 value of 26 nM, making it a valuable tool in biochemical research . It is also known to inhibit protein kinase A (PKA) at much higher concentrations (IC50 = 500 nM) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bisindolylmaleimide III hydrochloride typically involves the reaction of indole derivatives with maleimide derivatives. One common method involves the use of N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide compound . Another method involves the use of Grignard reagents to form the bisindolylmaleimide structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bisindolylmaleimide III hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the indole rings or the maleimide core.
Reduction: Reduction reactions can alter the maleimide core, potentially affecting its biological activity.
Substitution: Substitution reactions can occur at the indole nitrogen or the maleimide core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield reduced maleimide derivatives. Substitution reactions can produce a variety of bisindolylmaleimide derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bisindolylmaleimide III hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein kinases and to develop new kinase inhibitors.
Biology: Employed in cell signaling studies to investigate the role of PKC in various cellular processes.
Industry: Utilized in the development of new drugs and as a reference compound in bioassays.
Wirkmechanismus
Bisindolylmaleimide III hydrochloride exerts its effects by inhibiting protein kinase C (PKC). It binds to the catalytic subunit of PKC, preventing its activation and subsequent phosphorylation of target proteins . This inhibition is competitive with ATP, meaning that this compound competes with ATP for binding to the active site of PKC . The compound also inhibits other kinases, such as protein kinase A (PKA), but at much higher concentrations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisindolylmaleimide I: Another potent PKC inhibitor with a similar structure but different selectivity and potency.
Bisindolylmaleimide X hydrochloride: A structurally similar compound that also inhibits PKC but has different pharmacological properties.
Staurosporine: A naturally occurring molecule that is structurally similar to bisindolylmaleimides but less selective for PKC.
Uniqueness
Bisindolylmaleimide III hydrochloride is unique due to its high selectivity and potency for PKC inhibition. Its ability to inhibit PKC at nanomolar concentrations makes it a valuable tool in research and potential therapeutic applications . Additionally, its cell-permeable nature allows it to be used in various in vitro and in vivo studies .
Eigenschaften
Molekularformel |
C23H21ClN4O2 |
|---|---|
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C23H20N4O2.ClH/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18;/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29);1H |
InChI-Schlüssel |
NXIKRXJEVAWDAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)


![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
